molecular formula C9H14S5 B3032862 4,5-Bis(propylthio)-1,3-dithiole-2-thione CAS No. 59065-22-4

4,5-Bis(propylthio)-1,3-dithiole-2-thione

Cat. No.: B3032862
CAS No.: 59065-22-4
M. Wt: 282.5 g/mol
InChI Key: JOCHIQADFGNWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(propylthio)-1,3-dithiole-2-thione is an organosulfur compound with the molecular formula C₁₀H₁₈S₄ It is known for its unique structure, which includes two propylthio groups attached to a dithiole ring

Scientific Research Applications

4,5-Bis(propylthio)-1,3-dithiole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and advanced coatings.

Preparation Methods

The synthesis of 4,5-Bis(propylthio)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with propylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Bases such as sodium hydride or potassium carbonate are often used to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4,5-Bis(propylthio)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The propylthio groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 4,5-Bis(propylthio)-1,3-dithiole-2-thione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

4,5-Bis(propylthio)-1,3-dithiole-2-thione can be compared with other similar compounds, such as:

    4,5-Bis(methylthio)-1,3-dithiole-2-thione: This compound has methylthio groups instead of propylthio groups, resulting in different chemical properties and reactivity.

    4,5-Bis(ethylthio)-1,3-dithiole-2-thione: The presence of ethylthio groups provides a different steric and electronic environment compared to propylthio groups.

    4,5-Bis(butylthio)-1,3-dithiole-2-thione: The longer butylthio groups can influence the compound’s solubility and interaction with other molecules.

The uniqueness of this compound lies in its specific propylthio substitution, which imparts distinct chemical and physical properties, making it suitable for various applications.

Properties

IUPAC Name

4,5-bis(propylsulfanyl)-1,3-dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14S5/c1-3-5-11-7-8(12-6-4-2)14-9(10)13-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCHIQADFGNWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(SC(=S)S1)SCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470295
Record name 1,3-Dithiole-2-thione, 4,5-bis(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59065-22-4
Record name 1,3-Dithiole-2-thione, 4,5-bis(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Bis(propylthio)-1,3-dithiole-2-thione
Reactant of Route 2
Reactant of Route 2
4,5-Bis(propylthio)-1,3-dithiole-2-thione
Reactant of Route 3
Reactant of Route 3
4,5-Bis(propylthio)-1,3-dithiole-2-thione
Reactant of Route 4
Reactant of Route 4
4,5-Bis(propylthio)-1,3-dithiole-2-thione
Reactant of Route 5
Reactant of Route 5
4,5-Bis(propylthio)-1,3-dithiole-2-thione
Reactant of Route 6
Reactant of Route 6
4,5-Bis(propylthio)-1,3-dithiole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.